molecular formula C13H10ClNO B1392064 2-(3-Chlorobenzoyl)-5-methylpyridine CAS No. 1187166-33-1

2-(3-Chlorobenzoyl)-5-methylpyridine

Cat. No.: B1392064
CAS No.: 1187166-33-1
M. Wt: 231.68 g/mol
InChI Key: QHEANJGSRICFGF-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzoyl)-5-methylpyridine is an organic compound with the molecular formula C13H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound, and features a chlorobenzoyl group attached to the pyridine ring

Mechanism of Action

Target of Action

Related compounds such as 3-chlorobenzoyl chloride have been used in various chemical syntheses , suggesting that the compound might interact with a wide range of molecular targets depending on the specific context.

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-Chlorobenzoyl)-5-methylpyridine might also undergo similar reactions.

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

The related compound 3-chlorobenzoyl chloride is known to be a liquid at room temperature with a density of 1367 g/mL at 20 °C , which might influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzoyl)-5-methylpyridine typically involves the reaction of 3-chlorobenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include pyridine or triethylamine, which act as catalysts and help in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorobenzoyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzoyl chloride: A precursor in the synthesis of 2-(3-Chlorobenzoyl)-5-methylpyridine.

    5-Methylpyridine: The pyridine derivative used in the synthesis.

    2-(4-Chlorobenzoyl)-5-methylpyridine: A structural isomer with the chlorine atom in a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-chlorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEANJGSRICFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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